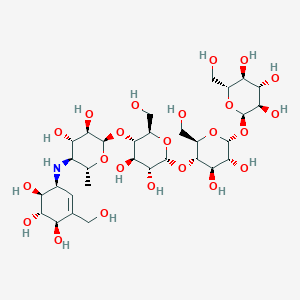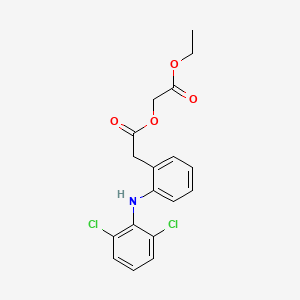
Brivaracétame (isomère (alfaR, 4R))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brivaracetam (alfaR, 4R)-Isomer, also known as (αR,4R)-α-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide, is an antiepileptic drug used to treat partial-onset seizures in people with epilepsy . It is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (alfaR, 4R)-isomer and (alfaS, 4S)-isomer . The (alfaR, 4R)-isomer is the pharmacologically active form responsible for Brivaracetam’s antiepileptic effects .
Synthesis Analysis
The synthesis of Brivaracetam (alfaR, 4R)-Isomer has been reported in several studies . One method involves the use of trimethylsilyl bromide in dichloromethane for 6 hours under an inert atmosphere, followed by reaction with sodium carbonate in ethanol at 50°C for 16 hours .Molecular Structure Analysis
The molecular formula of Brivaracetam (alfaR, 4R)-Isomer is C11H20N2O2, and its molecular weight is 212.29 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Brivaracetam (alfaR, 4R)-Isomer acts as a reagent for the preparation of 2-Oxo-1-pyrrolidine derivatives and their anticonvulsants activity . It is also an impurity of Brivaracetam, a 4-n-propyl analog of levetiracetam, and a racetam derivative with anticonvulsant properties .Applications De Recherche Scientifique
Traitement de l'épilepsie
Le brivaracétame est principalement utilisé dans le traitement de l'épilepsie {svg_1}. Il a été approuvé par l'EMA et la FDA américaine en janvier et février 2016, respectivement, initialement comme agent adjuvant pour le traitement des crises partielles (CPS) chez les patients âgés de 16 ans et plus {svg_2}.
Efficacité et tolérance en situation réelle
Une étude intitulée « Efficacité et tolérance du brivaracétame sur 12 mois en situation réelle : EXPERIENCE, une analyse internationale regroupée de dossiers de patients individuels » a été menée pour évaluer l'efficacité et la tolérance du brivaracétame en pratique courante dans une large population internationale {svg_3}. L'étude a inclus des patients atteints d'épilepsie commençant un traitement par brivaracétame en Australie, en Europe et aux États-Unis {svg_4}. Les résultats comprenaient une réduction de la fréquence des crises par rapport à la valeur initiale, l'absence de crises, l'absence continue de crises, l'arrêt du traitement par brivaracétame et les événements indésirables émergents du traitement {svg_5}.
Premier traitement d'appoint dans l'épilepsie focale
Un exercice de consensus Delphi a été mené pour définir le rôle du brivaracétame en pratique clinique et pour fournir des conseils sur son utilisation comme premier médicament anti-épileptique (MAE) d'appoint et dans des scénarios cliniques spécifiques {svg_6}. Le consensus a indiqué différents scénarios cliniques pour lesquels le brivaracétame peut être un bon candidat pour le traitement, y compris une utilisation en première ligne d'appoint {svg_7}. Le brivaracétame a été considéré comme ayant de nombreuses caractéristiques avantageuses qui en font une option appropriée pour les patients atteints d'épilepsie focale {svg_8}.
Mécanisme D'action
Target of Action
Brivaracetam (alfaR, 4R)-Isomer, also known as Brivaracetam, primarily targets the synaptic vesicle glycoprotein 2A (SV2A) in the brain . SV2A is a protein that plays a crucial role in the regulation of vesicle exocytosis and neurotransmitter release . Brivaracetam binds to SV2A with a 15- to 30-fold higher affinity and greater selectivity than its racetam derivative, Levetiracetam .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Brivaracetam (alfaR, 4R)-Isomer binds to synaptic vesicle glycoprotein 2A (SV2A) with 15- to 30-fold higher affinity and greater selectivity than levetiracetam . SV2A is known to play a role in epileptogenesis through modulation of synaptic GABA release . It is thought that Brivaracetam (alfaR, 4R)-Isomer exerts its anti-epileptogenic effects through its binding to SV2A .
Cellular Effects
Brivaracetam (alfaR, 4R)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy . It has a favorable pharmacokinetic profile, few clinically relevant drug-drug interactions, and rapid brain penetration . These properties suggest that Brivaracetam (alfaR, 4R)-Isomer may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to act by binding to the ubiquitous synaptic vesicle glycoprotein 2A (SV2A) .
Temporal Effects in Laboratory Settings
Brivaracetam (alfaR, 4R)-Isomer is rapidly absorbed, with Cmax of 4 μg/mL occurring within 1.5 h of dosing . Unchanged Brivaracetam (alfaR, 4R)-Isomer amounted to 90% of the total plasma radioactivity, suggesting a modest first-pass effect . The drug was found to be less stable under basic degradation conditions .
Dosage Effects in Animal Models
It is known that Brivaracetam (alfaR, 4R)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy .
Metabolic Pathways
Brivaracetam (alfaR, 4R)-Isomer is primarily metabolised by hydrolysis of the amide moiety to form the corresponding carboxylic acid, and secondarily by hydroxylation on the propyl side chain . The hydrolysis of the amide moiety leading to the carboxylic acid metabolite (34% of the dose) is a major metabolic pathway .
Transport and Distribution
It is known that Brivaracetam (alfaR, 4R)-Isomer has a favorable pharmacokinetic profile and rapid brain penetration , suggesting efficient transport and distribution.
Subcellular Localization
Given its binding to the synaptic vesicle glycoprotein 2A (SV2A) , it can be inferred that Brivaracetam (alfaR, 4R)-Isomer may be localized in the synaptic vesicles within neurons.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4R)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Acetamido-3-methylbutanoic acid using acetic anhydride and pyridine as catalysts.", "Step 2: Conversion of (S)-2-Acetamido-3-methylbutanoic acid to (S)-2-Acetamido-3-methylbutyronitrile using thionyl chloride and DMF as solvents.", "Step 3: Conversion of (S)-2-Acetamido-3-methylbutyronitrile to (S)-2-Amino-3-methylbutyronitrile using lithium aluminum hydride as a reducing agent.", "Step 4: Conversion of (S)-2-Amino-3-methylbutyronitrile to (S)-2-Amino-3-methylbutyric acid using hydrochloric acid and water as solvents.", "Step 5: Conversion of (S)-2-Amino-3-methylbutyric acid to Brivaracetam (alfaR, 4R)-Isomer using sodium bicarbonate, ethyl acetate, and methanol as solvents." ] } | |
Numéro CAS |
357337-00-9 |
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)